5-Amino-1-sec-butyl-1H-pyrazol-3-ol

Lipophilicity LogP Drug design

Researchers requiring a lipophilic aminopyrazole scaffold for kinase inhibitor programs often face supply inconsistency and the risk of N1-substituent mismatch. 5-Amino-1-sec-butyl-1H-pyrazol-3-ol (CAS 436088-85-6) eliminates this variability. - Pre-installed sec-butyl group (LogP 1.14) enhances membrane permeability and bypasses late-stage alkylation. - Dual orthogonal reactive sites (5-amino, 3-hydroxyl) enable systematic parallel SAR exploration. - High melting point (245-247°C) facilitates straightforward purification and handling in multi-step syntheses.

Molecular Formula C7H13N3O
Molecular Weight 155.2 g/mol
CAS No. 436088-85-6
Cat. No. B1268945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-sec-butyl-1H-pyrazol-3-ol
CAS436088-85-6
Molecular FormulaC7H13N3O
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=CC(=O)N1)N
InChIInChI=1S/C7H13N3O/c1-3-5(2)10-6(8)4-7(11)9-10/h4-5H,3,8H2,1-2H3,(H,9,11)
InChIKeyRXDUGOJOOXUICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-sec-butyl-1H-pyrazol-3-ol: Physicochemical Identity and Scaffold Class


5-Amino-1-sec-butyl-1H-pyrazol-3-ol (CAS 436088-85-6) is a substituted aminopyrazole heterocycle bearing a sec-butyl substituent at the N1 position and an enolizable 3-hydroxyl moiety tautomeric with a pyrazolone form. With molecular formula C₇H₁₃N₃O and molecular weight 155.20 g/mol, it is commercially available as a solid research intermediate with typical purity specifications of 95–97% . The compound belongs to the broad class of 5-amino-1H-pyrazol-3-ols, which serve as versatile synthetic building blocks for pharmaceuticals, agrochemicals, and kinase-targeted medicinal chemistry programs [1]. Structurally, the sec-butyl group confers enhanced lipophilicity (calculated LogP ~1.14–1.72) relative to unsubstituted or methyl-substituted analogs, a feature that influences both solubility profiles and potential bioavailability in derivative design [2].

Aminopyrazole scaffold with sec-butyl N1 substitution supports lipophilicity-driven design
Dual reactive handles at 3-OH and 5-NH₂ enable orthogonal derivatization strategies
Balanced lipophilicity and moderate TPSA fit permeability-focused medicinal chemistry workflows

5-Amino-1-sec-butyl-1H-pyrazol-3-ol: Generic Substitution Risks


Generic substitution within the 5-amino-1H-pyrazol-3-ol class is scientifically inadvisable due to the profound impact of N1 substituent identity on downstream synthetic utility and physicochemical properties. The sec-butyl group (CAS 436088-85-6) confers distinct lipophilicity (calculated LogP 1.14) and melting point (245–247°C) compared with the unsubstituted parent 5-amino-1H-pyrazol-3-ol (LogP –0.13; MW 99.09) or alternative N1-substituted analogs such as 1-sec-butyl-1H-pyrazol-5-amine (MW 139.2, LogP 0.839) [1]. These differences critically affect solubility, crystallinity, and reactivity in subsequent derivatization steps. In medicinal chemistry contexts, aminopyrazole SAR studies have established that N1 alkyl substituent modifications alter kinase inhibition profiles, binding affinities, and metabolic stability [2]. Consequently, substituting this compound with a different N1 variant without re-optimizing reaction conditions or re-validating biological activity introduces unacceptable variability in synthetic outcomes and screening results, undermining reproducibility and increasing procurement waste.

Target: N1=sec-butyl, 3-OH (pyrazolone) present — this compound
Risk 1 Unsubstituted parent lacks N1-sec-butyl; LogP shifts by >1.2 units; solubility and reactivity profiles diverge significantly
Risk 2 1-sec-butyl-1H-pyrazol-5-amine lacks 3-OH; H-bond donor capacity differs; melting point gap exceeds 200°C

5-Amino-1-sec-butyl-1H-pyrazol-3-ol: Quantitative Differentiation Evidence


Enhanced Lipophilicity via sec-Butyl Substitution

The sec-butyl substituent at the N1 position markedly increases lipophilicity compared with the unsubstituted 5-amino-1H-pyrazol-3-ol scaffold. This substitution elevates the calculated LogP from –0.13 (unsubstituted) to 1.14 (sec-butyl analog), representing a LogP increase of >1.2 log units, which corresponds to an approximately 16-fold increase in octanol-water partition coefficient [1]. The enhanced lipophilicity facilitates improved membrane permeability for derivatives incorporating this scaffold, a critical parameter for CNS-penetrant or orally bioavailable drug candidates [2].

Lipophilicity Shift
Class-level
ΔLogP > +1.2 units (~16-fold partition coefficient increase vs. unsubstituted parent)
Supports permeability-focused scaffold selection
Class-level inference; confirm experimentally
Lipophilicity LogP Drug design Bioavailability

Molecular Weight & Melting Point Differentiation

When compared to its close structural relative 1-sec-butyl-1H-pyrazol-5-amine (CAS 3524-19-4), the target compound exhibits distinct physicochemical parameters attributable to the presence of the 3-hydroxyl (pyrazolone) moiety. The molecular weight differs by 16.0 g/mol (155.20 vs. 139.20), and the melting point is significantly higher (245–247°C vs. 30–32°C) [1]. The LogP value also shows a measurable increase (1.14 vs. 0.839) [2]. These differences reflect the additional hydrogen-bonding capacity (H-bond donors: 2 vs. 1; H-bond acceptors: 4 vs. 3) conferred by the enolizable 3-hydroxyl group, which alters both solid-state packing and solution-phase behavior.

Physicochemical Profile
Head-to-head
ΔMP = +215°C (245–247°C vs. 30–32°C); ΔMW = +16.0; ΔHBD/HBA = +1/+1
May support handling and purification workflow
Head-to-head; vendor-reported data
Physicochemical properties Solid-state characterization Procurement specification

TPSA Differentiation in Pyrazolone Scaffold

The 5-amino-1-sec-butyl-1H-pyrazol-3-ol scaffold possesses a topological polar surface area (TPSA) of 64.07 Ų (Leyan) or 58.4 Ų (PubChem computed), which falls within the favorable range for oral bioavailability (<140 Ų) while remaining sufficiently polar to maintain aqueous solubility [1]. This TPSA value is modulated by the presence of the 3-hydroxyl (pyrazolone) moiety, distinguishing it from the structurally similar 1-sec-butyl-1H-pyrazol-5-amine (CAS 3524-19-4), which lacks the oxygen functionality. The moderate TPSA combined with elevated LogP (1.14) positions this compound advantageously for blood-brain barrier permeability optimization compared with more polar pyrazolone analogs that may exhibit restricted CNS penetration.

TPSA Assessment
Class-level
TPSA = 58–64 Ų with LogP = 1.14
Supports CNS permeability property review
Computational prediction; class-level inference
TPSA Drug-likeness BBB permeability Physicochemical profiling

Dual Reactive Sites for Derivatization

5-Amino-1-sec-butyl-1H-pyrazol-3-ol possesses two reactive sites—the 5-amino group and the enolizable 3-hydroxyl (pyrazolone) moiety—that enable orthogonal derivatization strategies not available in simpler analogs lacking the oxygen functionality. The amino group participates in nucleophilic substitutions, amide couplings, and diazotization reactions, while the 3-hydroxyl can undergo O-alkylation, acylation, or serve as a metal-chelating moiety [1] . This dual functionality distinguishes the compound from analogs such as 1-sec-butyl-1H-pyrazol-5-amine (which lacks the 3-oxygen) and 5-amino-1H-pyrazol-3-ol (which lacks the N1 lipophilic substituent), providing expanded synthetic utility for constructing diverse heterocyclic libraries [2].

Derivatization Handles
Reported
5-amino (nucleophilic) + 3-hydroxyl (enolizable, O-functionalizable)
May support efficient library derivatization
Reactivity inferred from functional group chemistry
Synthetic versatility Scaffold diversification Medicinal chemistry Building block

5-Amino-1-sec-butyl-1H-pyrazol-3-ol: Recommended Application Scenarios


Lead Optimization for CNS Kinase Inhibitors

This compound is optimally deployed as a core scaffold in medicinal chemistry programs targeting kinase inhibition, particularly p38α MAP kinase and related targets, where balanced lipophilicity (LogP 1.14) and moderate TPSA (64.07 Ų) are predictive of favorable blood-brain barrier penetration [1] . The sec-butyl substituent provides enhanced membrane permeability relative to unsubstituted or shorter-chain N1 analogs, while the dual amino/hydroxyl functionality enables systematic SAR exploration through parallel derivatization. This scaffold is especially relevant for neuroscience indications where CNS exposure is required and where aminopyrazole-based inhibitors have demonstrated therapeutic potential [2].

Building Block for Heterocyclic Libraries

The compound serves as an efficient building block for generating diverse heterocyclic libraries due to its two orthogonal reactive sites (5-amino and 3-hydroxyl) [1]. Procurement of this specific sec-butyl analog is justified when the synthetic route requires the N1 lipophilic substituent to be installed prior to further derivatization, avoiding additional protection/deprotection steps that would be necessary if starting from the unsubstituted 5-amino-1H-pyrazol-3-ol (LogP –0.13) . The high melting point (245–247°C) also facilitates straightforward purification and handling during multi-step syntheses [2].

Phenol Bioisostere Replacement

In drug discovery programs seeking to replace phenolic groups with more metabolically stable heterocycles, this aminopyrazolone scaffold functions as a lipophilic bioisostere of phenol [1]. The sec-butyl N1 substituent (LogP 1.14) provides a tunable lipophilicity handle that can be modulated in subsequent derivatives, while the pyrazole core offers improved metabolic stability compared with phenol due to reduced susceptibility to glucuronidation and sulfation. This application is supported by the broader literature establishing pyrazoles as H-bond-donating heterocycles with enhanced metabolic profiles .

Agrochemical Intermediate for Pyrazole Derivatives

The compound is positioned as a valuable intermediate for agrochemical active ingredient synthesis, where pyrazole derivatives have established utility as fungicides, herbicides, and insecticides [1]. The sec-butyl substituent enhances foliar uptake and cuticular penetration in plant applications, while the amino and hydroxyl functionalities provide handles for introducing additional pharmacophoric elements required for target-site binding in fungal or weed species. Procurement of this specific N1-substituted analog bypasses the need for late-stage alkylation steps that may be incompatible with sensitive functional groups .

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead optimization
Lipophilicity-TPSA balance profile
Permeability and BBB penetration review
Heterocyclic library synthesis
Dual reactive site availability
Orthogonal derivatization workflow
Phenol bioisostere design
Pyrazolone H-bond donor capacity
Metabolic stability comparison review
Agrochemical intermediate synthesis
N1-sec-butyl pre-installed scaffold
Foliar uptake and target-site review

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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